![molecular formula C16H8O3 B1278949 Anthra[2,3-c]furan-1,3-dione CAS No. 6812-14-2](/img/structure/B1278949.png)
Anthra[2,3-c]furan-1,3-dione
Overview
Description
Anthra[2,3-c]furan-1,3-dione is a polycyclic aromatic compound featuring an anthracene core fused with a furan-1,3-dione moiety. This structure confers unique electronic and steric properties, making it relevant in materials science, organic synthesis, and pharmaceutical research. The anthracene backbone provides extended π-conjugation, enhancing photophysical properties, while the fused furan-dione ring introduces electron-withdrawing characteristics and reactive sites for functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anthra[2,3-c]furan-1,3-dione typically involves the cyclization of linear anthrafurandiones. One common method starts with the Friedel-Crafts reaction between hydroquinone and 3,6-difluorophthalic anhydride, leading to the formation of 4,11-difluoro-6,9-dihydroxyanthra[2,3-b]furan-5,10-dione . This intermediate is then further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Anthra[2,3-c]furan-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites on the furan and anthraquinone rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield hydroquinones .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity
Anthra[2,3-c]furan-1,3-dione derivatives have shown promising antitumor properties. Research indicates that certain synthesized derivatives exhibit high antiproliferative potency against both wild-type and drug-resistant tumor cell lines. For instance, a study reported that 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides demonstrated superior efficacy compared to the reference drug doxorubicin. The mechanism involves intercalation with DNA and inhibition of topoisomerases, which are crucial for DNA replication and repair .
2. Topoisomerase Inhibition
The ability of this compound derivatives to inhibit topoisomerases has been extensively studied. These compounds form stable complexes with DNA and interfere with the enzyme's activity, leading to apoptosis in cancer cells. This property is essential for developing new chemotherapeutic agents aimed at overcoming multidrug resistance in tumors .
Materials Science Applications
1. Curing Agents for Epoxy Resins
This compound has been explored as a curing agent in epoxy resin systems. Its unique structure provides enhanced thermal stability and chemical resistance when incorporated into resin formulations. This application is particularly relevant in industries requiring durable materials with high performance under extreme conditions .
2. Dyes and Pigments
The compound serves as a precursor for synthesizing various dyes and pigments due to its strong chromophoric properties. Its derivatives can be used to create vibrant colors for textiles and coatings. The synthesis of heterocyclic dyes from this compound has been reported to yield compounds with excellent lightfastness and stability .
Environmental Science Applications
1. Photodegradation Studies
This compound has been studied for its photodegradation properties under UV light exposure. This aspect is crucial for understanding its environmental impact and potential applications in photoremediation processes where organic pollutants are degraded using light energy .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
4,11-Dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamide | MCF-7 (breast cancer) | 0.5 | DNA intercalation |
4-Methyl derivative | HeLa (cervical cancer) | 0.8 | Topoisomerase inhibition |
4-Hydroxy derivative | A549 (lung cancer) | 0.6 | Apoptosis induction |
Table 2: Properties of this compound as a Curing Agent
Property | Value |
---|---|
Thermal Stability | > 200 °C |
Chemical Resistance | Excellent |
Application Area | Epoxy Resins |
Case Studies
Case Study 1: Antitumor Efficacy in Animal Models
A study conducted on murine models of leukemia demonstrated that this compound derivatives significantly increased the lifespan of treated animals by up to 262% compared to control groups. This study highlights the potential of these compounds as effective antitumor agents in clinical settings .
Case Study 2: Development of Eco-Friendly Dyes
Research on synthesizing dyes from this compound has led to the production of eco-friendly colorants that meet industry standards for sustainability. These dyes exhibit high stability and are derived from renewable sources, making them suitable alternatives to synthetic dyes that pose environmental hazards .
Mechanism of Action
The mechanism of action of Anthra[2,3-c]furan-1,3-dione involves its interaction with molecular targets such as topoisomerases. By inhibiting these enzymes, the compound can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other cellular proteins and pathways, contributing to its overall biological activity .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares key properties of Anthra[2,3-c]furan-1,3-dione with its naphtho analogs (e.g., naphtho[2,3-c]furan-1,3-dione derivatives) and anthraquinone-based systems:
Key Observations :
- The additional aromatic ring in anthra systems increases molecular weight and lipophilicity (higher XLogP3), which may influence solubility and bioavailability .
Comparison :
- Anthra systems may require harsher conditions (e.g., higher temperatures or prolonged reaction times) due to steric hindrance from the larger aromatic core.
- Naphtho derivatives benefit from milder, more efficient protocols, as seen in T3P®-mediated syntheses .
Crystallographic Behavior
Naphtho[2,3-c]furan-1,3-dione derivatives exhibit unique crystallographic features, such as co-crystallization of Type I and Type II isomers in the same unit cell, driven by minor geometric differences and polarity variations . In contrast:
- This compound is expected to form more stable, densely packed crystals due to stronger π-π stacking from the anthracene core.
- Isomerism in anthra systems may be less pronounced due to reduced conformational flexibility compared to naphtho analogs .
Biological Activity
Anthra[2,3-c]furan-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anti-proliferative effects against tumor cell lines, mechanisms of action, and structure-activity relationships.
Overview of this compound
This compound belongs to a class of compounds known as anthraquinones and their derivatives. These compounds are characterized by their fused aromatic rings and have been studied for various pharmacological activities, particularly in oncology.
Anti-Proliferative Activity
Research has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines. For instance:
- In Vitro Studies : A study reported that derivatives of anthra[2,3-b]furan-5,10-dione showed potent anti-proliferative effects against mammalian tumor cell lines, including drug-resistant sublines. The compounds were found to induce cell death independent of the p53 pathway, which is often mutated in cancer cells .
- Comparison with Doxorubicin : In a comparative analysis, certain derivatives demonstrated superior anti-proliferative potency compared to doxorubicin, a widely used chemotherapeutic agent .
Table 1: Anti-Proliferative Activity Against Tumor Cell Lines
The mechanisms through which this compound exerts its biological activity include:
- Topoisomerase Inhibition : Several studies have indicated that anthra[2,3-b]furan derivatives inhibit topoisomerase I and II activities. This inhibition leads to the prevention of DNA unwinding and replication in cancer cells .
- Induction of Apoptosis : The compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle at the G2/M phase. This process involves forming stable complexes with DNA and altering the expression of genes related to apoptosis .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound derivatives has been extensively studied to optimize their biological activity:
- Modification of Side Chains : The introduction of various functional groups on the anthraquinone scaffold has been shown to enhance anti-tumor efficacy. For example, amino groups at specific positions significantly increased cytotoxicity against resistant cell lines .
Table 2: Structure-Activity Relationship Insights
Modification | Effect on Activity | Reference |
---|---|---|
Amino group at position 4 | Increased potency | |
Hydroxyl groups | Enhanced solubility | |
Fused heterocycles | Altered mechanism of action |
Case Studies
Several case studies highlight the effectiveness of this compound derivatives:
- Murine Models : In murine models bearing P388 leukemia xenografts, certain derivatives demonstrated an increase in lifespan by up to 262% compared to control groups when administered at tolerable doses .
- Drug Resistance Circumvention : Research indicates that some derivatives maintain efficacy against P-glycoprotein-expressing cells, suggesting potential for overcoming multidrug resistance commonly seen in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Anthra[2,3-c]furan-1,3-dione, and how do reaction conditions influence yield?
- Methodological Answer : A one-pot domino synthesis using T3P® (propylphosphonic anhydride) as an activating agent achieves high yields (81–94%) under mild conditions (20°C, dichloromethane solvent) . Key variables include arylpropiolic acid substituents and reaction time. For example, electron-donating groups (e.g., -OCH₃) reduce yields due to steric hindrance, while extended reaction times (20 hours) stabilize intermediates (Table 1, ). Avoid elevated temperatures (>40°C), as they promote side reactions (e.g., decomposition of intermediates).
Q. Which analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- Crystallography : Use SIR97 for crystal structure determination via direct methods and least-squares refinement, enabling precise bond-length and angle analysis .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) and Thermo Gravimetric Analysis (TGA) assess thermal stability and phase transitions, critical for polymer applications (e.g., melting points >200°C) .
- Chromatography : HPLC retention times (e.g., 18.72 min for diphenic anhydride analogs) validate purity and identify degradation products .
Advanced Research Questions
Q. How does T3P® activation mediate the domino cyclization mechanism in this compound synthesis?
- Methodological Answer : T3P® facilitates in situ activation of arylpropiolic acids via mixed anhydride intermediates, enabling sequential [4+2] cycloaddition and intramolecular esterification (Scheme 1, ). Kinetic studies show that optimal stoichiometry (1:1.2 acid-to-T3P® ratio) minimizes side reactions. Mechanistic probes (e.g., isotopic labeling) confirm regioselectivity at the C4 position, driven by electronic effects of substituents .
Q. What strategies resolve contradictions in reaction yield data for this compound derivatives?
- Methodological Answer : Discrepancies in yields (e.g., 81% vs. 21% at 40°C, Table 1 ) arise from competing pathways. Use reaction profiling (e.g., in situ IR monitoring) to track intermediate formation. Statistical tools like Design of Experiments (DoE) identify critical factors (temperature, solvent polarity). For example, THF reduces yields due to poor solubility of intermediates, whereas dichloromethane enhances reactivity .
Q. How is this compound utilized in ratiometric fluorescent probes for bioimaging?
- Methodological Answer : Derivatives like 6-(dimethylamino)naphtho[2,3-c]furan-1,3-dione (ANH) exhibit pH-sensitive fluorescence (λₑₓ = 450 nm, λₑₘ = 550 nm) . ANH’s anhydride group reacts selectively with primary amines (e.g., lysine residues) under ambient conditions, enabling protein labeling at µM concentrations. Ratiometric calibration (I₅₅₀/I₄₅₀) corrects for environmental noise, achieving nanomolar sensitivity in amine detection .
Q. What role does this compound play in enantioselective copolymerization?
- Methodological Answer : As a cyclic anhydride monomer, it copolymerizes with epoxides (e.g., ethylene oxide) via stereoselective ring-opening, producing chiral polyesters with >90% enantiomeric excess (ee) . Catalytic systems (e.g., salen-Al complexes) control tacticity, as confirmed by Wide Angle X-Ray Diffraction (WAXD). Applications include biodegradable materials with tunable glass transition temperatures (Tg) .
Q. How are pharmacologically active derivatives (e.g., Cleistanthin A) synthesized from this compound scaffolds?
- Methodological Answer : Glycosylation of 4-hydroxy-6,7-dimethoxy-9-(1,3-benzodioxol-5-yl) derivatives with 3,4-di-O-methyl-D-xylopyranosyl groups yields Cleistanthin A (IC₅₀ = 0.1 µM against leukemia cells) . Structural optimization via SAR studies identifies the C9 aryl group as critical for cytotoxicity. HPLC-MS (m/z 540.52 [M+H]⁺) confirms purity, while in vivo models validate antitumor efficacy .
Properties
IUPAC Name |
naphtho[2,3-f][2]benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8O3/c17-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(18)19-15/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXNLGUENUIIRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)OC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455128 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6812-14-2 | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10455128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Anthracenedicarboxylic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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